5-Bromo-3-chloro-2-fluorophenylacetonitrile
Overview
Description
5-Bromo-3-chloro-2-fluorophenylacetonitrile is an organic compound with the molecular formula C8H3BrClFN It is a halogenated derivative of phenylacetonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-fluorophenylacetonitrile typically involves multi-step organic reactions. One common method is the halogenation of phenylacetonitrile derivatives. The process may include:
Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom using chlorine gas or other chlorinating agents.
Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-fluorophenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of phenylacetonitrile.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Amines or alcohols.
Scientific Research Applications
5-Bromo-3-chloro-2-fluorophenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-fluorophenylacetonitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can influence its reactivity and binding affinity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-chloro-2-fluorobenzonitrile
- 5-Bromo-3-chloro-2-fluorotoluene
- 5-Bromo-3-chloro-2-fluorophenol
Uniqueness
5-Bromo-3-chloro-2-fluorophenylacetonitrile is unique due to the specific arrangement of halogen atoms and the presence of the acetonitrile group. This combination imparts distinct chemical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-(5-bromo-3-chloro-2-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClFN/c9-6-3-5(1-2-12)8(11)7(10)4-6/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSZFAPADXZOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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